molecular formula C8H9N3O2S B2616058 3-(Thiophen-2-yl)-4,5-dihydroisoxazole-5-carbohydrazide CAS No. 478078-60-3

3-(Thiophen-2-yl)-4,5-dihydroisoxazole-5-carbohydrazide

Cat. No. B2616058
CAS RN: 478078-60-3
M. Wt: 211.24
InChI Key: FAKXLBGYKKNIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heterocyclic compound that contains a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene and its derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including those with thiophene and isoxazole rings, are pivotal in medicinal chemistry due to their diverse biological activities. Thiophene derivatives, for example, are studied for their structure-activity relationships, which have led to the development of various therapeutic agents. These compounds exhibit a wide range of pharmacological potentials, including antimicrobial, anti-inflammatory, and anticancer activities. Similarly, isoxazole derivatives are explored for their biological significance, offering a foundation for developing novel pharmacophores with enhanced therapeutic profiles (Drehsen & Engel, 1983).

Mechanism of Action

Target of Action

Thiophene derivatives have been known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . Therefore, it’s plausible that 3-(Thiophen-2-yl)-4,5-dihydroisoxazole-5-carbohydrazide may interact with a range of biological targets.

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact biological targets of this compound.

Biochemical Pathways

Thiophene derivatives have been known to interact with various biochemical pathways, leading to a range of downstream effects . The specific pathways and downstream effects would depend on the exact biological targets of this compound.

Pharmacokinetics

A study on thiophene-based n-phenyl pyrazoline derivatives showed that these compounds had good pharmacokinetic properties . Therefore, it’s plausible that this compound may also have favorable ADME properties, impacting its bioavailability.

Result of Action

Based on the known biological activities of thiophene derivatives, it’s plausible that this compound may have a range of molecular and cellular effects .

Safety and Hazards

Thiophene-based compounds can be toxic and harmful if swallowed . They can also cause skin irritation and serious eye irritation .

Future Directions

Thiophene-based compounds have been attracting a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .

properties

IUPAC Name

3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c9-10-8(12)6-4-5(11-13-6)7-2-1-3-14-7/h1-3,6H,4,9H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKXLBGYKKNIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CS2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.